molecular formula C6H7NO4 B1580545 Ethyl 5-Hydroxy-4-isoxazolecarboxylate CAS No. 500348-26-5

Ethyl 5-Hydroxy-4-isoxazolecarboxylate

Cat. No. B1580545
M. Wt: 157.12 g/mol
InChI Key: VRYNOAFUGQRIQV-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

2-Ethoxymethylene-malonic acid diethyl ester (5.00 g, 23.1 mmol), hydroxylamine hydrochloride (4.01 g, 57.8 mmol) and triethylamine (8.06 mL, 57.8 mmol) were dissolved in ethanol (100 mL), the solution was stirred at room temperature for 17 hours, then, the solution was stirred for 4.5 hours under reflux. The reaction solution was cooled to room temperature, water was added, and 1N hydrochloric acid was added until a salt precipitated. The precipitated salt was collected by filtration, and a hydrochloride salt of the title compound (2.39 g, 15.2 mmol, 66%) was obtained as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
reactant
Reaction Step One
Quantity
8.06 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5](=[CH:11]OCC)[C:6]([O:8]CC)=[O:7])[CH3:2].Cl.NO.C([N:21](CC)CC)C.Cl>C(O)C.O>[CH2:1]([O:3][C:4]([C:5]1[C:6](=[O:7])[O:8][NH:21][CH:11]=1)=[O:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O
Name
Quantity
4.01 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
8.06 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The precipitated salt was collected by filtration

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(=O)C1=CNOC1=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.2 mmol
AMOUNT: MASS 2.39 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.